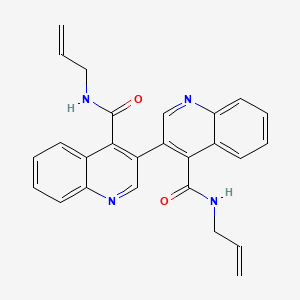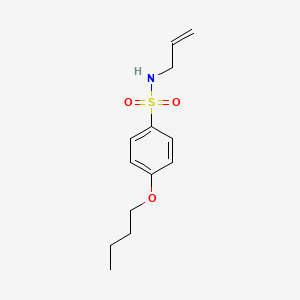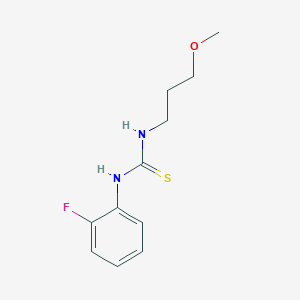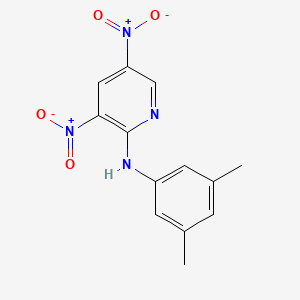
2-(dimethylamino)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(dimethylamino)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DMDOPE and is a derivative of the phospholipid phosphatidylethanolamine. DMDOPE has been found to have several biochemical and physiological effects, making it an essential compound in many scientific studies.
Mecanismo De Acción
DMDOPE is a zwitterionic lipid, meaning it has both a positively charged and negatively charged group. This unique property allows DMDOPE to interact with other lipids and proteins in a variety of ways. DMDOPE has been found to induce membrane curvature, which is essential for the formation of vesicles and other membrane structures. Additionally, DMDOPE has been shown to form stable complexes with proteins, which can alter their structure and function.
Biochemical and Physiological Effects:
DMDOPE has several biochemical and physiological effects, which make it an essential compound in many scientific studies. DMDOPE has been found to induce membrane fusion, which is essential in many biological processes, including neurotransmitter release and fertilization. Additionally, DMDOPE has been shown to modulate the activity of ion channels, which are essential for the transmission of nerve impulses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMDOPE has several advantages for lab experiments. It is a readily available and inexpensive compound, making it a popular choice for many research studies. Additionally, DMDOPE is stable and can be easily incorporated into liposomes and other membrane structures. However, DMDOPE has some limitations. It is a synthetic compound, and its properties may not accurately reflect those of natural lipids. Additionally, DMDOPE has a relatively short half-life, which can limit its usefulness in some experiments.
Direcciones Futuras
DMDOPE has many potential future directions for scientific research. One area of interest is the study of its interactions with different proteins and lipids. Additionally, DMDOPE could be used in the development of new drug delivery systems, as well as in the study of membrane fusion and other biological processes. Further research is needed to fully understand the properties and potential applications of DMDOPE.
Conclusion:
In conclusion, 2-(dimethylamino)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanol is a unique compound that has many potential applications in scientific research. Its ability to interact with other lipids and proteins makes it an essential compound in the study of membrane structure and function. DMDOPE has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the properties and potential applications of DMDOPE.
Métodos De Síntesis
The synthesis of DMDOPE involves the reaction of dimethylaminoethanol with 2,2-dimethyltetrahydro-2H-pyran-4-ol in the presence of a strong acid catalyst. The reaction yields DMDOPE as a colorless oil, which can be purified by column chromatography.
Aplicaciones Científicas De Investigación
DMDOPE has been extensively used in scientific research due to its unique properties. It is widely used as a model lipid in the study of membrane structure and function. DMDOPE has also been used in the development of liposomes, which are used in drug delivery systems. Additionally, DMDOPE has been used in the study of protein-lipid interactions and protein folding.
Propiedades
IUPAC Name |
2-(dimethylamino)-1-(2,2-dimethyloxan-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-11(2)7-9(5-6-14-11)10(13)8-12(3)4/h9-10,13H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWIONXENNGZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(CN(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-1-(2,2-dimethyloxan-4-yl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5171060.png)
![4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5171067.png)
![2-[(4-iodobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B5171080.png)

![5-[(5-chloro-2-thienyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171095.png)
![methyl 2-({[(4-chlorophenyl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5171102.png)
![2,2'-(1,4-piperazinediyl)bis[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-4(5H)-one]](/img/structure/B5171103.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5171107.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5171118.png)

![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5171125.png)
![2-[(5-nitro-8-quinolinyl)amino]-1-butanol](/img/structure/B5171132.png)